molecular formula C14H20N2O B8797197 N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

N-(1-benzyl-3-methylpyrrolidin-3-yl)acetamide

Cat. No. B8797197
M. Wt: 232.32 g/mol
InChI Key: UQNMXJKZMQAZPZ-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

A mixture of N-(1-benzyl-3-methylpyrrolidin-3-yl)-acetamide (600 mg, 2.6 mmol), palladium on carbon (400 mg, 10%) and ethanol (20 mL) was stirred at 40° C. under 50 Psi of hydrogen for 16 hours. The resulting mixture was filtrated. The filtrate was concentrated in vacuo to give 200 mg of the desired product (yield was 54%), which was used for next step without any purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([NH:14][C:15](=[O:17])[CH3:16])([CH3:13])[CH2:9]1)C1C=CC=CC=1.OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O.[H][H]>[Pd].C(O)C>[CH3:13][C:10]1([NH:14][C:15](=[O:17])[CH3:16])[CH2:11][CH2:12][NH:8][CH2:9]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(C)NC(C)=O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CNCC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.